![molecular formula C22H17Cl2N3O2 B3140061 Ethyl 5-cyano-6-((2,4-dichlorobenzyl)amino)-2-phenylnicotinate CAS No. 477866-13-0](/img/structure/B3140061.png)
Ethyl 5-cyano-6-((2,4-dichlorobenzyl)amino)-2-phenylnicotinate
Overview
Description
“Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate” is a chemical compound belonging to the nicotinate ester family. It has a molecular formula of C16H13Cl2N3O2 .
Molecular Structure Analysis
The molecular structure of “Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate” includes a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate” include a molecular weight of 350.2.Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 5-cyano-6-((2,4-dichlorobenzyl)amino)-2-phenylnicotinate and its derivatives have been extensively studied for their chemical properties and synthesis processes. For instance, Markova et al. (1970) explored the synthesis of hydroxyamine derivatives, including Ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride, through condensation and cyclization processes (Markova, Ostroumova, Lebedeva, & Shchukina, 1970). Similarly, Alnajjar et al. (2013) developed an efficient synthesis route for monoazo disperse dyes derived from nicotinic acid derivatives, showcasing the compound's utility in dye production (Alnajjar, Alsaiedi, & El-Apasery, 2013).
Antibacterial Activity
Research by Gad-Elkareem and El-Adasy (2010) has indicated that certain derivatives of Ethyl 5-cyano-6-mercaptonicotinate exhibit antibacterial properties. This finding points towards potential applications in developing new antibacterial agents (Gad-Elkareem & El-Adasy, 2010).
Crystallography and Molecular Structure
Studies on the crystal structure of related compounds have been conducted to understand their molecular configuration better. Kumar et al. (2018) synthesized Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate and analyzed its crystal structure, providing insights into the spatial arrangement of similar compounds (Kumar, Banerjee, Brahmachari, & Gupta, 2018).
Medicinal Chemistry Applications
In medicinal chemistry, the compound and its derivatives have been utilized for synthesizing various pharmaceutical agents. For example, the synthesis of Ethyl 5-Methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives, which are expected to exhibit antihypertensive activity, demonstrates its application in drug development (Kumar & Mashelker, 2006).
Heterocyclic Compound Synthesis
The compound has also been used in the synthesis of heterocyclic compounds. This includes the development of multi-kilogram-scale synthesis techniques for compounds like AZD1283, which involve Ethyl 6-chloro-5-cyano-2-methylnicotinate as a key intermediate (Andersen et al., 2013).
Future Directions
The future directions of research on “Ethyl 5-cyano-6-((2,4-dichlorobenzyl)amino)-2-phenylnicotinate” and similar compounds could involve further exploration of their therapeutic potentials. Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .
properties
IUPAC Name |
ethyl 5-cyano-6-[(2,4-dichlorophenyl)methylamino]-2-phenylpyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O2/c1-2-29-22(28)18-10-16(12-25)21(27-20(18)14-6-4-3-5-7-14)26-13-15-8-9-17(23)11-19(15)24/h3-11H,2,13H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYLKJXVDMNKCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)NCC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201131860 | |
Record name | Ethyl 5-cyano-6-[[(2,4-dichlorophenyl)methyl]amino]-2-phenyl-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201131860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-cyano-6-((2,4-dichlorobenzyl)amino)-2-phenylnicotinate | |
CAS RN |
477866-13-0 | |
Record name | Ethyl 5-cyano-6-[[(2,4-dichlorophenyl)methyl]amino]-2-phenyl-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477866-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-cyano-6-[[(2,4-dichlorophenyl)methyl]amino]-2-phenyl-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201131860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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